molecular formula C15H9Cl2N3S2 B2585279 2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole CAS No. 307552-86-9

2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole

Cat. No.: B2585279
CAS No.: 307552-86-9
M. Wt: 366.28
InChI Key: MIOIZSOGJHMVHH-UHFFFAOYSA-N
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Description

The compound “2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole” is a versatile chemical compound with diverse scientific applications. It is a part of the imidazo[1,2-a]pyridines class, which has been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of imidazo[1,2-a]pyridine and benzo[d]thiazole moieties. These structures are considered privileged structures because of their occurrence in many natural products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Catalysis Applications

The structure and functional groups of 2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole indicate potential utility in catalysis. For instance, related compounds have been utilized in copper-catalyzed cross-coupling reactions, where efficiency, mild reaction conditions, and functional group tolerance are paramount (Kabir et al., 2010).

Anticancer Activity

Compounds with structural similarities have shown promising anticancer activity. For example, benzimidazole-based Zn(II) complexes have been studied for their cytotoxic properties against various carcinoma cells, indicating the potential for related compounds to serve as frameworks for developing new anticancer agents (Zhao et al., 2015).

Electrochromic Materials

Thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, has been explored for its electron-accepting ability in electrochromic materials. This research suggests that related compounds could contribute to the development of new electrochromic polymers with unique properties (Ming et al., 2015).

Ligand Chemistry

The chemistry and properties of related compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed, highlighting their versatility in forming complex compounds with diverse biological, electrochemical, and magnetic properties. This breadth of functionality underscores the potential research applications of this compound in ligand chemistry and coordination compounds (Boča et al., 2011).

Polymerization Catalysts

Research into mixed-ligand cobalt complexes demonstrates the utility of related compounds in catalyzing cis-1,4-selective butadiene polymerization, showcasing potential applications in polymer chemistry and materials science for enhancing polymer properties (Liu et al., 2015).

Metabolic Stability in Drug Development

Investigations into the structure-activity relationships of dual inhibitors reveal efforts to improve metabolic stability by exploring various heterocyclic analogues, indicative of the potential for compounds like this compound to contribute to pharmaceutical research and development (Stec et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential pharmaceutical applications. As part of the imidazo[1,2-a]pyridines class, it could be used in the development of new drugs .

Properties

IUPAC Name

2-[(3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3S2/c16-9-5-6-13-18-11(14(17)20(13)7-9)8-21-15-19-10-3-1-2-4-12(10)22-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOIZSOGJHMVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=C(C=CC4=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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